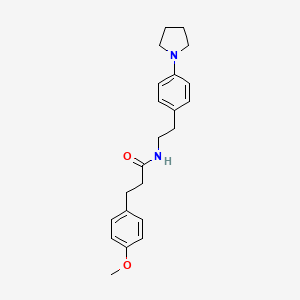
4-Methoxy-3-methylthiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methylthiophenol: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophenol, where the phenyl ring is substituted with a methoxy group at the fourth position and a methyl group at the third position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method for synthesizing 4-Methoxy-3-methylthiophenol involves the aromatic substitution of a suitable precursor. For instance, starting with 4-methoxyphenol, a methyl group can be introduced at the third position using Friedel-Crafts alkylation.
Reduction of Disulfides: Another method involves the reduction of corresponding disulfides.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Methoxy-3-methylthiophenol can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiolates using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4).
Substitution: Bromine (Br2), nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Self-Assembled Monolayers (SAMs): 4-Methoxy-3-methylthiophenol is used in the preparation of self-assembled monolayers on gold surfaces, which are important in surface chemistry and nanotechnology.
Biology and Medicine:
Bioconjugation: The thiol group in this compound allows it to form strong bonds with proteins and other biomolecules, making it useful in bioconjugation techniques.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Thiol Group Reactivity: The thiol group in 4-Methoxy-3-methylthiophenol is highly reactive and can form strong covalent bonds with metal ions and other electrophiles.
Aromatic Ring Substitution: The presence of the methoxy and methyl groups on the aromatic ring influences the electron density, making the compound more reactive towards electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
4-Methoxythiophenol: Similar to 4-Methoxy-3-methylthiophenol but lacks the methyl group at the third position.
3-Methoxythiophenol: Similar but with the methoxy group at the third position instead of the fourth.
4-Methylthiophenol: Similar but lacks the methoxy group.
Uniqueness:
Propriétés
IUPAC Name |
4-methoxy-3-methylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVITXHRHLDUBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)
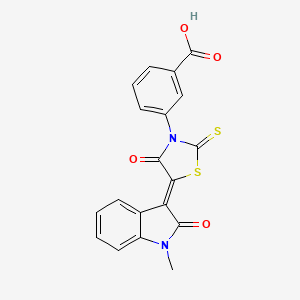

![(E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide](/img/structure/B2471623.png)
![6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2471625.png)
![N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2471627.png)
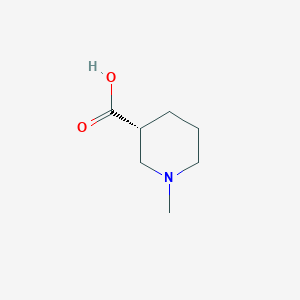

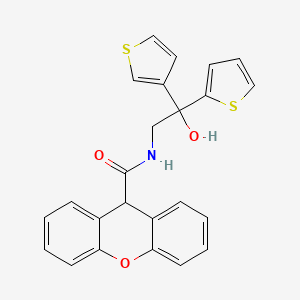
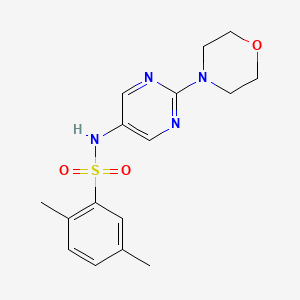
![2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2471635.png)

![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)
